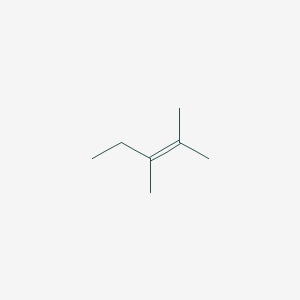

2,3-Dimethyl-2-pentene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHALSLYRWWUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147308 | |

| Record name | 2,3-Dimethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10574-37-5 | |

| Record name | 2-Pentene, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-2-pentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-2-pentene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols for 2,3-Dimethyl-2-pentene (C₇H₁₄). The document details the physicochemical properties, spectroscopic data, and experimental procedures for the synthesis, purification, and characterization of this branched alkene. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental workflows and the chemical structure visualized using the DOT language, adhering to specified formatting guidelines.

Chemical Structure and Identification

This compound is a seven-carbon, branched-chain alkene. Its structure features a double bond between the second and third carbon atoms of the pentane (B18724) backbone, with methyl groups attached to both of these carbons.

An In-depth Technical Guide to 2,3-Dimethyl-2-pentene: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethyl-2-pentene, a branched alkene of interest in organic synthesis. The document details its chemical identity, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and characteristic reactions. The presented information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Nomenclature

This compound is a seven-carbon alkene. Its structure is characterized by a pentene backbone with methyl groups attached to the second and third carbon atoms, and a double bond between these same two carbons.

IUPAC Name: 2,3-dimethylpent-2-ene[1]

Synonyms:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [1] |

| Molecular Weight | 98.19 g/mol | [1] |

| CAS Number | 10574-37-5 | [1] |

| Appearance | Colorless liquid | |

| Density | 0.7234 g/cm³ | [2] |

| Boiling Point | 94.85 °C | [2] |

| Melting Point | -118.27 °C | [2] |

| Vapor Pressure | 47.9 mmHg at 25 °C | [2] |

| Refractive Index | 1.4185 | [2] |

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the dehydration of the corresponding tertiary alcohol, 2,3-dimethyl-2-pentanol (B1616680). This precursor alcohol can be readily synthesized via a Grignard reaction.

Experimental Protocol: Synthesis of 2,3-Dimethyl-2-pentanol via Grignard Reaction

This protocol outlines the preparation of 2,3-dimethyl-2-pentanol from 3-pentanone (B124093) and methylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

3-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (2.4 g, 0.1 mol).

-

Add a small crystal of iodine to the flask.

-

Prepare a solution of bromomethane (9.5 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromomethane solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the flask in an ice bath.

-

Prepare a solution of 3-pentanone (8.6 g, 0.1 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture again in an ice bath and slowly add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with saturated aqueous ammonium chloride solution (2 x 25 mL) and then with brine (25 mL).

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation to yield crude 2,3-dimethyl-2-pentanol.

Experimental Protocol: Dehydration of 2,3-Dimethyl-2-pentanol

This protocol describes the acid-catalyzed dehydration of 2,3-dimethyl-2-pentanol to yield this compound.

Materials:

-

Crude 2,3-dimethyl-2-pentanol (from the previous step)

-

Concentrated sulfuric acid

-

Distillation apparatus

-

Sodium bicarbonate solution (5%)

-

Anhydrous calcium chloride

Procedure:

-

Place the crude 2,3-dimethyl-2-pentanol (approx. 0.1 mol) in a 100 mL round-bottom flask.

-

Slowly add concentrated sulfuric acid (5 mL) to the alcohol with cooling and swirling.

-

Assemble a simple distillation apparatus.

-

Heat the mixture gently to distill the alkene product. The boiling point of this compound is approximately 95 °C.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the collected distillate with 5% sodium bicarbonate solution (2 x 15 mL) to remove any acidic impurities, followed by a wash with water (15 mL).

-

Dry the organic layer with anhydrous calcium chloride.

-

Purify the final product by fractional distillation, collecting the fraction boiling at 94-96 °C.

Caption: Synthesis workflow for this compound.

Key Chemical Reactions

This compound undergoes typical electrophilic addition reactions characteristic of alkenes. The trisubstituted nature of the double bond influences the regioselectivity of these reactions.

Ozonolysis

Ozonolysis of this compound results in the cleavage of the carbon-carbon double bond to form two ketone products: acetone (B3395972) and butanone.

Experimental Protocol: Ozonolysis of this compound

Materials:

-

This compound

-

Methanol (B129727) (anhydrous)

-

Ozone generator

-

Dimethyl sulfide (B99878) (DMS)

-

Dry ice-acetone bath

-

Gas dispersion tube

Procedure:

-

Dissolve this compound (4.9 g, 0.05 mol) in 100 mL of anhydrous methanol in a three-necked flask equipped with a gas dispersion tube and a calcium chloride drying tube on the outlet.

-

Cool the solution to -78 °C using a dry ice-acetone bath.

-

Bubble ozone gas through the solution from an ozone generator. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.

-

Purge the solution with nitrogen gas to remove the excess ozone.

-

Slowly add dimethyl sulfide (4.7 mL, 0.065 mol) to the cold solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent by distillation. The remaining liquid contains the ketone products, acetone and butanone, which can be separated by fractional distillation.

Caption: Ozonolysis of this compound.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound reduces the double bond to a single bond, yielding the corresponding alkane, 2,3-dimethylpentane.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

-

Hydrogen gas

Procedure:

-

In a hydrogenation flask, dissolve this compound (4.9 g, 0.05 mol) in 50 mL of ethanol.

-

Carefully add 10% Pd/C catalyst (0.1 g) to the solution.

-

Connect the flask to the hydrogenation apparatus.

-

Evacuate the flask and then fill it with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Pressurize the system with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with a small amount of ethanol.

-

Remove the ethanol by distillation to obtain 2,3-dimethylpentane.

Caption: Catalytic Hydrogenation of this compound.

Electrophilic Addition of HBr

The addition of hydrogen bromide (HBr) to this compound follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the double bond, and the bromine atom adds to the more substituted carbon, forming a tertiary carbocation intermediate.

Experimental Protocol: Electrophilic Addition of HBr to this compound

Materials:

-

This compound

-

Hydrogen bromide (33% in acetic acid)

-

Diethyl ether

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (4.9 g, 0.05 mol) in 25 mL of diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add hydrogen bromide (33% in acetic acid, 12.2 g, 0.05 mol of HBr) to the stirred solution.

-

After the addition is complete, stir the reaction mixture in the ice bath for 1 hour.

-

Pour the reaction mixture into a separatory funnel containing 50 mL of ice water.

-

Separate the ether layer and wash it with cold water (2 x 25 mL) and then with 5% sodium bicarbonate solution (2 x 25 mL) until the aqueous layer is no longer acidic.

-

Wash the ether layer with brine (25 mL).

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation to yield 2-bromo-2,3-dimethylpentane.

Caption: Electrophilic Addition of HBr.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its fundamental properties and key chemical transformations. The inclusion of detailed experimental protocols and visual diagrams of reaction pathways is intended to facilitate its practical application in a laboratory setting. This information serves as a solid foundation for researchers and professionals utilizing this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-2-pentene

This technical guide provides a comprehensive overview of the key physical properties of 2,3-Dimethyl-2-pentene, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for their work. This document summarizes reported values, outlines common experimental methodologies for their determination, and presents a logical framework for understanding these properties.

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₄

-

Molecular Weight: 98.19 g/mol

-

CAS Number: 10574-37-5

-

Synonyms: Ethyltrimethylethylene

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The following table provides a consolidated summary of the available data for boiling point and density. It is important to note the variations in reported values, which may be attributed to different experimental conditions and measurement purities.

| Physical Property | Reported Value(s) | Conditions/Notes | Source(s) |

| Boiling Point | 85-86 °C | Not specified | [1] |

| 94.85 °C | Not specified | [2] | |

| 97.4 °C (370.55 K) | Normal boiling point | [3] | |

| 97.55 °C (370.7 K) | Normal boiling point | [3] | |

| Density | 0.705 g/cm³ | At 20 °C (D20) | [2] |

| 0.715 g/cm³ | Not specified | [4] | |

| 0.720 g/mL | Not specified | [5] | |

| 0.7234 g/cm³ | Not specified | [2] |

Experimental Protocols

While specific experimental protocols for the determination of the boiling point and density of this compound are not extensively detailed in the public literature, the following are standard and widely accepted methodologies for determining these properties for volatile organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, several methods are employed in a laboratory setting.

1. Simple Distillation: This is a fundamental technique for purifying liquids and can also be used to determine the boiling point.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The liquid is heated, and as it boils, the vapor rises, passes into the condenser, where it is cooled and condenses back into a liquid, which is then collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

2. Thiele Tube Method: This method is suitable for small sample volumes.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube sealed at one end, and a heat-resistant oil.

-

Procedure:

-

A few drops of the sample are placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer, and both are immersed in the oil bath of the Thiele tube.

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

-

Heating is stopped, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn into the capillary tube.

-

Density Determination

Density is the mass per unit volume of a substance. For liquids, this is typically determined using a pycnometer or a densitometer.

1. Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume.

-

Apparatus: A pycnometer, an analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper, which has a capillary bore, is inserted, and any excess liquid is wiped off.

-

The mass of the filled pycnometer is measured.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

2. Vibrating Tube Densitometer: This instrument measures the density of liquids based on the change in the natural frequency of a vibrating U-shaped tube when it is filled with the sample.

-

Apparatus: A digital densitometer.

-

Procedure:

-

The instrument is calibrated using fluids of known density (e.g., dry air and deionized water).

-

The sample is injected into the measurement cell (the U-tube).

-

The instrument measures the oscillation period of the tube, which is related to the density of the sample.

-

The density is automatically calculated and displayed, often with high precision. The temperature of the measurement cell is precisely controlled.

-

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the chemical compound this compound and its primary physical properties discussed in this guide, along with the common methods for their determination.

Caption: Relationship between this compound, its physical properties, and determination methods.

References

Constitutional isomers of 2,3-Dimethyl-2-pentene

An In-depth Technical Guide to the Constitutional Isomers of 2,3-Dimethyl-2-pentene

Introduction

Constitutional isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. For this compound, the molecular formula is C₇H₁₄. This guide provides a detailed overview of its various constitutional isomers, which encompass a range of acyclic alkenes and cyclic alkanes. Understanding the distinct physical and spectral properties of these isomers is crucial for researchers and professionals in drug development and organic synthesis, as different structural arrangements can lead to vastly different chemical and biological activities.

This document outlines the key physical properties, spectral characteristics, and relevant experimental protocols for the synthesis and identification of these C₇H₁₄ isomers.

Constitutional Isomers of C₇H₁₄

The molecular formula C₇H₁₄ gives rise to numerous constitutional isomers, which can be broadly categorized as follows:

-

Heptenes: Straight-chain alkenes with the double bond at various positions.

-

Methylhexenes: Branched alkenes with a six-carbon chain.

-

Dimethylpentenes: Branched alkenes with a five-carbon chain, including the reference compound this compound.

-

Other Branched Alkenes: Alkenes with different branching patterns.

-

Cycloalkanes: Saturated cyclic compounds, including cycloheptane (B1346806) and various substituted smaller rings.

A selection of prominent constitutional isomers is presented below for detailed comparison.

Data Presentation: Physical and Spectral Properties

The following tables summarize key quantitative data for this compound and several of its constitutional isomers.

Table 1: Physical Properties of C₇H₁₄ Isomers

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Reference | This compound | 10574-37-5 | 98.19 | 95-96 | 0.723 | 1.423 |

| Heptene (B3026448) | 1-Heptene | 592-76-7 | 98.19 | 93.6[1] | 0.697 | 1.3994 @ 20°C[1] |

| Heptene | (E)-2-Heptene | 14686-13-6 | 98.19 | 98.4 | 0.703 | 1.403 |

| Heptene | (Z)-2-Heptene | 6443-92-1 | 98.19 | 98.9 | 0.708 | 1.406 |

| Cycloalkane | Cycloheptane | 291-64-5 | 98.19 | 118.5 | 0.811 | 1.4436 @ 20°C[2] |

| Cycloalkane | Methylcyclohexane | 108-87-2 | 98.19 | 101 | 0.769 | 1.4231 |

| Cycloalkane | 1,1-Dimethylcyclopentane | 1638-26-2 | 98.19 | 87.5[3] | 0.755 | 1.413 |

Table 2: Spectroscopic Data for Key C₇H₁₄ Isomers

| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Key IR Absorption Bands (cm⁻¹) | | :--- | :--- | :--- | :--- | :--- | | This compound | 2.03 (q), 1.64 (s), 1.63 (s), 0.94 (t)[4] | 130.1, 123.8, 30.2, 21.1, 20.8, 12.5 | ~2960 (C-H stretch), ~1670 (C=C stretch), ~1450 (C-H bend) | | 1-Heptene | ~5.8 (m), ~4.9 (m), ~2.0 (q), ~1.3 (m), ~0.9 (t) | 139.1, 114.2, 33.8, 31.8, 28.9, 22.5, 14.0 | ~3080 (=C-H stretch), ~2960 (C-H stretch), ~1640 (C=C stretch), ~910 (=C-H bend) | | Cycloheptane | ~1.54 (s) | 28.6 | ~2920 (C-H stretch), ~1450 (C-H bend) | | Methylcyclohexane | ~1.65 (m), ~1.25 (m), ~0.86 (d) | 35.8, 33.1, 26.8, 23.1 | ~2950 (C-H stretch), ~1450 (C-H bend) |

Note: Spectral data are approximate and can vary based on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound via Dehydration of 2,3-Dimethyl-2-pentanol

A common laboratory-scale synthesis of this compound involves the acid-catalyzed dehydration of the corresponding tertiary alcohol, 2,3-dimethyl-2-pentanol.

Materials:

-

2,3-Dimethyl-2-pentanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Diethyl ether (for extraction)

Procedure:

-

Reaction Setup: A distillation apparatus is assembled. The alcohol (e.g., 2,3-dimethyl-2-pentanol) is placed in the distilling flask.

-

Acid Addition: A catalytic amount of concentrated sulfuric or phosphoric acid is slowly added to the alcohol in the flask while cooling in an ice bath to control the initial exothermic reaction.

-

Dehydration: The mixture is gently heated. The alkene product, being more volatile than the starting alcohol, distills over as it is formed, shifting the equilibrium towards the product (Le Chatelier's principle). The temperature of the distillate should be monitored and kept near the boiling point of the desired alkene.

-

Workup: The collected distillate is transferred to a separatory funnel. It is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Isolation: The organic layer is separated, dried over anhydrous sodium sulfate, and then decanted or filtered. The final product is purified by simple distillation to yield pure this compound.

Characterization by Infrared (IR) Spectroscopy

Methodology:

-

Sample Preparation: For liquid samples like heptene isomers, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Data Acquisition: The salt plates are mounted in the spectrometer. An IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For alkenes, key peaks include the C=C stretch (around 1600-1680 cm⁻¹) and the =C-H stretch (around 3000-3100 cm⁻¹).[5] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the complete dehydration of the starting alcohol. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern for each specific isomer.[5]

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows relevant to the constitutional isomers of this compound.

Caption: Logical relationship of C₇H₁₄ constitutional isomers.

Caption: Experimental workflow for synthesis and characterization.

References

- 1. 1-Heptene | C7H14 | CID 11610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cycloheptane | C7H14 | CID 9265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solved 2. Answer the following questions: a) The boiling | Chegg.com [chegg.com]

- 4. This compound(10574-37-5) 1H NMR spectrum [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

A Technical Guide to the Historical Synthesis and Discovery of Branched Alkenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and synthetic methodologies that paved the way for the controlled synthesis of branched alkenes. Focusing on the historical context, this document provides detailed experimental protocols, quantitative data, and visual representations of key reactions that have become foundational in organic chemistry and drug development.

Introduction: The Dawn of Alkene Synthesis

The precise construction of carbon-carbon double bonds, particularly those with multiple substituents, has been a long-standing challenge in organic synthesis. The ability to create branched alkenes with defined regioselectivity and stereoselectivity is crucial for the synthesis of complex organic molecules, including a wide array of pharmaceuticals and natural products. This guide delves into the historical breakthroughs that provided chemists with the first reliable tools to forge these important structural motifs. We will focus on three cornerstone methodologies: the Wittig reaction, Grignard reagent-based syntheses, and the early developments in olefin metathesis.

The Wittig Reaction: A Paradigm Shift in Alkene Synthesis

Discovered in 1954 by Georg Wittig and his student Ulrich Schöllkopf, the Wittig reaction revolutionized alkene synthesis.[1][2] For this work, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979. The reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene, offering a significant advantage over previous elimination reactions by providing absolute control over the double bond's location.

Historical Synthesis: 1,1-Diphenylethylene (B42955)

One of the earliest examples demonstrating the power of the Wittig reaction was the synthesis of 1,1-diphenylethylene from benzophenone (B1666685). The initial report by Wittig and Geissler in 1953 mentioned a near-quantitative yield for this transformation.[3]

Experimental Protocol: Synthesis of 1,1-Diphenylethylene (adapted from historical procedures)

-

Preparation of the Phosphonium (B103445) Ylide (Wittig Reagent):

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place triphenylphosphine (B44618) (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of methyl bromide (1.0 eq) in diethyl ether to the stirred suspension.

-

The mixture is stirred at room temperature for several hours, during which time a white precipitate of methyltriphenylphosphonium (B96628) bromide forms.

-

The phosphonium salt is isolated by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

To a stirred suspension of the methyltriphenylphosphonium bromide (1.0 eq) in anhydrous diethyl ether, a strong base such as phenyllithium (B1222949) (1.0 eq) in diethyl ether is added dropwise at room temperature. The formation of the orange-red colored ylide, methylenetriphenylphosphorane, is observed.

-

-

Wittig Reaction:

-

To the freshly prepared solution of the phosphonium ylide, a solution of benzophenone (1.0 eq) in anhydrous diethyl ether is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours, during which the color of the ylide fades, and a white precipitate of triphenylphosphine oxide forms.

-

The reaction is quenched by the addition of water.

-

The ethereal layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product is purified by fractional distillation or recrystallization from a suitable solvent (e.g., ethanol) to afford pure 1,1-diphenylethylene.

-

Quantitative Data: Wittig Synthesis of 1,1-Diphenylethylene

| Parameter | Value | Reference |

| Product | 1,1-Diphenylethylene | [3] |

| Reactants | Benzophenone, Methylenetriphenylphosphorane | [3] |

| Solvent | Diethyl ether | [3] |

| Base for Ylide | Phenyllithium | [3] |

| Temperature | Room Temperature | [3] |

| Yield | Quantitative | [3] |

Spectroscopic Data: 1,1-Diphenylethylene

| Spectroscopic Data | Value |

| ¹H NMR (CDCl₃, δ) | 7.20-7.45 (m, 10H, Ar-H), 5.45 (s, 2H, =CH₂) |

| IR (cm⁻¹) | ~3080 (=C-H stretch), ~1630 (C=C stretch), ~1600, 1490, 1445 (aromatic C=C stretch) |

Diagrams: Wittig Reaction Workflow and Mechanism

Caption: Experimental workflow for the Wittig synthesis of 1,1-diphenylethylene.

Caption: Simplified mechanism of the Wittig reaction.

Grignard Reagent-Based Synthesis of Branched Alkenes

Victor Grignard's discovery of organomagnesium halides (Grignard reagents) around 1900 provided a powerful method for C-C bond formation, for which he was awarded the Nobel Prize in Chemistry in 1912. The reaction of Grignard reagents with ketones produces tertiary alcohols, which can then be dehydrated to yield highly substituted, branched alkenes.

Historical Synthesis: 2,3-Dimethyl-2-butene (B165504)

A classic example of this two-step approach is the synthesis of the tetrasubstituted alkene, 2,3-dimethyl-2-butene (tetramethylethylene), from pinacolone (B1678379).

Experimental Protocol: Synthesis of 2,3-Dimethyl-2-butene

-

Grignard Reaction: Synthesis of 2,3-Dimethyl-2-butanol (B1346969)

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of methyl iodide (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, the remaining methyl iodide solution is added at a rate to maintain a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

-

The reaction flask is cooled in an ice bath, and a solution of pinacolone (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield crude 2,3-dimethyl-2-butanol.

-

-

Dehydration of 2,3-Dimethyl-2-butanol

-

The crude 2,3-dimethyl-2-butanol is placed in a distillation apparatus with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

-

The mixture is heated, and the alkene products, 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene, distill over with water.

-

The organic layer of the distillate is separated from the aqueous layer.

-

The organic layer is washed with a dilute sodium bicarbonate solution, then with water, and dried over anhydrous calcium chloride.

-

Fractional distillation of the dried organic layer yields the major product, 2,3-dimethyl-2-butene, which has a higher boiling point than the minor product, 2,3-dimethyl-1-butene.[4]

-

Quantitative Data: Synthesis of 2,3-Dimethyl-2-butene

| Parameter | Value | Reference |

| Product | 2,3-Dimethyl-2-butene | [4][5] |

| Intermediate | 2,3-Dimethyl-2-butanol | [5] |

| Reactants | Pinacolone, Methylmagnesium Iodide | [5] |

| Dehydration Agent | Conc. H₂SO₄ or H₃PO₄ | [4][5] |

| Yield (Dehydration) | High (major product) | [4] |

| Boiling Point | 73 °C | [5] |

Spectroscopic Data: 2,3-Dimethyl-2-butene

| Spectroscopic Data | Value |

| ¹H NMR (CDCl₃, δ) | 1.65 (s, 12H, 4 x CH₃) |

| IR (cm⁻¹) | ~2970 (C-H stretch), ~1670 (C=C stretch, weak or absent due to symmetry), ~1375 (C-H bend) |

Diagrams: Grignard-Based Synthesis Workflow

Caption: Experimental workflow for the synthesis of 2,3-dimethyl-2-butene via a Grignard reaction and dehydration.

Olefin Metathesis: Early Industrial Developments

The olefin metathesis reaction, a process that involves the redistribution of alkene fragments, was first observed in the 1950s in industrial settings.[6] These early discoveries, often serendipitous, laid the groundwork for the development of the powerful and versatile synthetic tool that olefin metathesis is today. The elucidation of the reaction mechanism by Yves Chauvin in 1971, for which he shared the Nobel Prize in Chemistry in 2005 with Robert H. Grubbs and Richard R. Schrock, was a pivotal moment in understanding and harnessing this reaction.[7]

Historical Industrial Process: The Phillips Triolefin Process

In the 1960s, Phillips Petroleum Company developed the "Triolefin Process," which disproportionated propylene (B89431) into ethylene (B1197577) and 2-butene, a mixture of cis and trans isomers.[6] While not a laboratory-scale synthesis of a specific branched alkene, this process is a key historical example of olefin metathesis in action.

Process Description: Phillips Triolefin Process

-

Catalyst: The process typically utilized a heterogeneous catalyst, such as molybdenum hexacarbonyl or tungsten hexacarbonyl supported on alumina.[1][6]

-

Feedstock: Propylene gas was passed over the heated catalyst bed.

-

Reaction: The propylene underwent metathesis to form a mixture of ethylene and 2-butene.

-

Separation: The products were separated by distillation.

Quantitative Data: Phillips Triolefin Process

| Parameter | Value | Reference |

| Process | Phillips Triolefin Process | [6] |

| Feedstock | Propylene | [6] |

| Products | Ethylene, 2-Butene | [6] |

| Catalyst | Mo(CO)₆/Al₂O₃ or W(CO)₆/Al₂O₃ | [1][6] |

| Conditions | High temperature and pressure | [6] |

| Outcome | Equilibrium mixture of olefins | [6] |

Diagram: Chauvin Mechanism of Olefin Metathesis

Caption: The Chauvin mechanism for olefin metathesis.

Conclusion

The historical syntheses of branched alkenes through the Wittig reaction, Grignard reagent-based methods, and early olefin metathesis represent monumental achievements in organic chemistry. These discoveries not only provided solutions to the synthetic challenges of their time but also laid the theoretical and practical groundwork for the development of the sophisticated and highly selective methods used today in academic research and the pharmaceutical industry. This guide has provided a detailed look into these foundational reactions, offering both the historical context and the practical details necessary for a comprehensive understanding of this vital area of organic synthesis.

References

- 1. Olefin conversion technology - Wikipedia [en.wikipedia.org]

- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. publications.iupac.org [publications.iupac.org]

- 4. homework.study.com [homework.study.com]

- 5. bartleby.com [bartleby.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solved 19. The dehydration of 2,3-dimethyl-2-butanol with | Chegg.com [chegg.com]

The Stability and Reactivity of Trisubstituted Alkenes: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Trisubstituted alkenes, a class of unsaturated hydrocarbons characterized by a carbon-carbon double bond with three non-hydrogen substituents, represent a pivotal structural motif in organic chemistry and medicinal chemistry. Their unique electronic and steric properties impart a delicate balance of stability and reactivity that is crucial for their application in the synthesis of complex molecules and as pharmacophores in various therapeutic agents. This technical guide provides an in-depth exploration of the core principles governing the stability and reactivity of trisubstituted alkenes, with a focus on quantitative data, experimental methodologies, and their relevance in the context of drug development.

Stability of Trisubstituted Alkenes

The thermodynamic stability of an alkene is inversely related to its potential energy. More stable alkenes release less energy upon hydrogenation. The stability of substituted alkenes is governed by a combination of electronic and steric factors.

Key Factors Influencing Stability:

-

Hyperconjugation: This is a stabilizing interaction that results from the overlap of the σ-orbitals of adjacent alkyl C-H bonds with the empty π* antibonding orbital of the double bond. The greater the number of alkyl substituents on the double bond, the more extensive the hyperconjugation, leading to increased stability.[1] Consequently, the general order of alkene stability is tetrasubstituted > trisubstituted > disubstituted > monosubstituted > unsubstituted.[2]

-

Steric Strain: The spatial arrangement of substituents around the double bond can lead to steric hindrance. In cis-disubstituted alkenes, the bulky substituents are on the same side of the double bond, leading to van der Waals repulsion and decreased stability compared to their trans counterparts where the substituents are on opposite sides.[3] While trisubstituted alkenes do not have cis/trans isomers in the same way as disubstituted alkenes, the size and arrangement of the three substituents influence the overall steric strain and, consequently, stability.

Quantitative Analysis of Alkene Stability: Heat of Hydrogenation

A reliable method for quantifying the relative stabilities of alkenes is by measuring their heat of hydrogenation (ΔH°hydrog).[4] This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane.[5] A lower heat of hydrogenation indicates a more stable alkene, as less potential energy is stored in the double bond.[6]

| Alkene | Substitution Pattern | Heat of Hydrogenation (kcal/mol) | Heat of Hydrogenation (kJ/mol) |

| Ethene | Unsubstituted | -32.8 | -137.2 |

| Propene | Monosubstituted | -30.1 | -125.9 |

| 1-Butene | Monosubstituted | -30.3 | -126.8 |

| cis-2-Butene | Disubstituted | -28.6 | -119.7 |

| trans-2-Butene | Disubstituted | -27.6 | -115.5 |

| Isobutene (2-Methylpropene) | Disubstituted | -28.4 | -118.8 |

| 2-Methyl-2-butene | Trisubstituted | -26.9 | -112.5 |

| 2,3-Dimethyl-2-butene | Tetrasubstituted | -26.6 | -111.3 |

Note: The values presented are approximate and can vary slightly depending on the source and experimental conditions.

Experimental Protocol: Determination of Heat of Hydrogenation by Bomb Calorimetry

This protocol outlines the general procedure for determining the heat of hydrogenation of a trisubstituted alkene using a bomb calorimeter.

Objective: To measure the heat released during the hydrogenation of a known quantity of a trisubstituted alkene to determine its heat of hydrogenation.

Materials:

-

Bomb calorimeter

-

High-pressure hydrogen gas cylinder with regulator

-

Finely divided platinum or palladium catalyst

-

Trisubstituted alkene sample of known mass

-

Solvent (e.g., glacial acetic acid or a hydrocarbon)

-

Benzoic acid (for calibration)

-

Ignition wire

-

Deionized water

Procedure:

-

Calibration of the Calorimeter:

-

Accurately weigh a pellet of benzoic acid and place it in the crucible inside the bomb.

-

Add a measured length of ignition wire.

-

Add 1 mL of deionized water to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Seal the bomb and charge it with high-purity oxygen to approximately 25-30 atm.

-

Submerge the bomb in a known volume of water in the calorimeter bucket.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature change until a maximum is reached and the temperature starts to fall.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

-

-

Hydrogenation of the Trisubstituted Alkene:

-

Accurately weigh the trisubstituted alkene sample and place it in the bomb.

-

Add a known amount of the hydrogenation catalyst.

-

Add a suitable solvent to dissolve the alkene.

-

Seal the bomb and purge it with hydrogen gas to remove any air.

-

Pressurize the bomb with hydrogen gas to the desired pressure.

-

Place the bomb in the calorimeter with a known volume of water and allow it to reach thermal equilibrium, recording the initial temperature.

-

Initiate the reaction (often by shaking or stirring to ensure proper mixing of the alkene, catalyst, and hydrogen).

-

Record the temperature change over time until the reaction is complete and the temperature is stable.

-

Release the pressure from the bomb carefully.

-

-

Data Analysis:

-

Calculate the heat absorbed by the calorimeter and the water using the temperature change and the previously determined heat capacity.

-

This heat corresponds to the heat of hydrogenation for the mass of the alkene used.

-

Calculate the molar heat of hydrogenation by dividing the total heat released by the number of moles of the alkene.

-

Reactivity of Trisubstituted Alkenes

The reactivity of alkenes is dominated by the presence of the electron-rich π-bond, which makes them susceptible to attack by electrophiles. The rate of electrophilic addition reactions is influenced by the stability of the carbocation intermediate formed during the reaction.

General Mechanism of Electrophilic Addition:

The reaction proceeds in a two-step mechanism:

-

Electrophilic Attack: The π-bond of the alkene attacks an electrophile (E+), forming a carbocation intermediate and a new sigma bond.

-

Nucleophilic Capture: A nucleophile (Nu-) attacks the carbocation, forming the final addition product.

The rate-determining step is the formation of the carbocation intermediate. Therefore, the more stable the carbocation, the faster the reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [diethylstilbestrol.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. E- and Z-Trisubstituted macrocyclic alkenes for natural product synthesis and skeletal editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. Electrophilic Addition Reactions of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

A Technical Guide to Regioselectivity Principles in Electrophilic Additions to Alkenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles governing the regioselectivity of electrophilic additions to alkenes. Understanding these principles is fundamental for predicting reaction outcomes and designing synthetic pathways in organic chemistry, particularly in the context of drug development where precise molecular architecture is paramount.

Core Principles of Regioselectivity

Electrophilic addition reactions to unsymmetrical alkenes can potentially yield two or more constitutional isomers, known as regioisomers. However, these reactions are often highly regioselective, meaning one regioisomer is formed as the major product. The two primary principles governing this selectivity are Markovnikov's rule and the anti-Markovnikov rule.

Markovnikov's Rule

Formulated by the Russian chemist Vladimir Markovnikov, this rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon atom of the double bond that has the greater number of hydrogen substituents, while the halide (X) group attaches to the carbon atom with more alkyl substituents.[1][2] The underlying principle of this rule is the formation of the most stable carbocation intermediate during the reaction.[3][4]

The stability of carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°).[3][5] This stability is attributed to two main electronic effects:

-

Inductive Effect: Alkyl groups are electron-donating, and they push electron density towards the positively charged carbon, thereby delocalizing and stabilizing the positive charge.[6] The more alkyl groups attached to the carbocation center, the greater the stabilizing inductive effect.[5]

-

Hyperconjugation: This involves the delocalization of electrons from adjacent C-H sigma bonds into the empty p-orbital of the carbocation. The greater the number of adjacent C-H bonds, the more significant the hyperconjugation and the more stable the carbocation.[3][7]

The rate-determining step in electrophilic additions that follow Markovnikov's rule is the formation of the carbocation intermediate.[8] Consequently, the reaction proceeds via the pathway that involves the lower energy, more stable carbocation, leading to the observed regioselectivity.

Anti-Markovnikov Rule (Kharash Effect)

In the presence of peroxides, the addition of hydrogen bromide (HBr) to an unsymmetrical alkene proceeds via a free-radical mechanism, leading to the opposite regioselectivity, known as the anti-Markovnikov or Kharash effect.[9] In this case, the bromine atom adds to the carbon of the double bond that is bonded to the greater number of hydrogen atoms.[9] This reaction is specific to HBr; HCl and HI do not typically exhibit this behavior.[9]

The mechanism involves the formation of a bromine radical, which then adds to the alkene to form the most stable alkyl radical intermediate. Similar to carbocations, the stability of alkyl radicals follows the order: tertiary > secondary > primary. The subsequent abstraction of a hydrogen atom from HBr by the alkyl radical yields the anti-Markovnikov product.

Quantitative Data on Regioselectivity

The regioselectivity of electrophilic additions can be quantified by the ratio of the different regioisomeric products formed. The following tables summarize representative quantitative data for key electrophilic addition reactions.

| Reaction | Alkene | Reagents | Major Product | Minor Product | Product Ratio (Major:Minor) | Reference |

| Hydrobromination | Propene | HBr | 2-Bromopropane (B125204) | 1-Bromopropane | ~90:10 | [10] |

| Acid-Catalyzed Hydration | 1-Methylcyclohexene | H₂O, H₂SO₄ (cat.) | 1-Methylcyclohexan-1-ol | 2-Methylcyclohexan-1-ol | Major product predominates | [1][7] |

| Reaction | Alkene | Reagents | Regioselectivity | Approximate Yield of Major Product | Reference |

| Oxymercuration-Demercuration | 1-Hexene | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Markovnikov | >98% | [11] |

| Hydroboration-Oxidation | 1-Hexene | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | High | [12] |

| Radical Addition of HBr | 1-Octene | HBr, Peroxide | Anti-Markovnikov | >80% | [10] |

Experimental Protocols for Key Experiments

Detailed methodologies for performing key electrophilic addition reactions are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and substrates.

Hydrobromination of Propene (Markovnikov Addition)

Objective: To synthesize 2-bromopropane from propene via electrophilic addition of HBr.

Materials:

-

Propene gas

-

Anhydrous Hydrogen Bromide (HBr) gas

-

Inert solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Reaction flask with a gas inlet and outlet

-

Cold trap

Procedure:

-

Set up a reaction flask cooled in an ice bath.

-

Dissolve propene in a suitable inert solvent in the reaction flask.

-

Slowly bubble anhydrous HBr gas through the solution. The reaction is typically rapid.

-

Monitor the reaction progress by techniques such as GC-MS.

-

Once the reaction is complete, neutralize any excess HBr by washing the solution with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the product by distillation, collecting the fraction corresponding to the boiling point of 2-bromopropane (59-60 °C).

Acid-Catalyzed Hydration of 1-Methylcyclohexene

Objective: To synthesize 1-methylcyclohexan-1-ol from 1-methylcyclohexene via acid-catalyzed hydration.

Materials:

-

1-Methylcyclohexene

-

Distilled water

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine 1-methylcyclohexene and a dilute aqueous solution of sulfuric acid (e.g., 50% v/v).[2]

-

Heat the mixture under reflux for a specified period (e.g., 1-2 hours), with stirring.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting alcohol by distillation under reduced pressure.

Visualizations of Mechanisms and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical flows in predicting the regioselectivity of electrophilic additions.

Caption: Markovnikov Addition Mechanism

Caption: Anti-Markovnikov Addition Mechanism

Caption: Predicting Regioselectivity

References

- 1. Solved 12.41 Acid-catalyzed hydration of 1-methylcyclohexene | Chegg.com [chegg.com]

- 2. Illustrated Glossary of Organic Chemistry - Hydration; hygroscopic; deliquescent [chem.ucla.edu]

- 3. Acid-catalyzed hydration of 1-methylcyclohexene yields two | StudySoup [studysoup.com]

- 4. quora.com [quora.com]

- 5. How is propene converted into 1bromopropane and 2b class 11 chemistry CBSE [vedantu.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 9. brainly.com [brainly.com]

- 10. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 11. How can trans2pentene be synthesized from propene and the appropriate alkyl halide [cpanel.uap.edu.pe]

- 12. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Stereochemistry of Reactions Involving 2,3-Dimethyl-2-pentene: A Technical Guide

Introduction

2,3-Dimethyl-2-pentene is a tetrasubstituted alkene that serves as an important substrate in the study of electrophilic addition reactions.[1][2][3][4][5] Due to the steric hindrance around its double bond and the electronic effects of the alkyl substituents, its reactivity and the stereochemical outcomes of its reactions are of significant interest. For professionals in drug development and chemical synthesis, understanding and controlling the stereochemistry of reactions is paramount, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity and physical properties. This guide provides an in-depth analysis of the stereochemical pathways of key reactions involving this compound, supported by detailed experimental protocols and mechanistic visualizations.

Key Addition Reactions and Stereochemical Outcomes

The stereochemistry of addition reactions to alkenes is primarily determined by the mechanism through which the reaction proceeds. For this compound, which is achiral, reactions can create one or two new stereocenters, leading to the formation of stereoisomers. The primary modes of addition are syn-addition (both new groups add to the same face of the double bond) and anti-addition (the groups add to opposite faces).[6][7]

Catalytic Hydrogenation

Catalytic hydrogenation of an alkene is a reduction reaction that adds two hydrogen atoms across the double bond, resulting in an alkane.[8] The reaction occurs on the surface of a metal catalyst (e.g., Pt, Pd, Ni), leading to the simultaneous or near-simultaneous addition of both hydrogen atoms to the same face of the alkene.[8][9] This is a classic example of syn-addition .

-

Product : Hydrogenation of this compound yields 2,3-dimethylpentane. Since the product has a single chiral center at C3, a racemic mixture of (R)- and (S)-2,3-dimethylpentane is formed.

Caption: Workflow for catalytic hydrogenation of this compound.

Halogenation (e.g., with Br₂)

The addition of halogens like Br₂ or Cl₂ to an alkene proceeds via an anti-addition mechanism.[10][11] The reaction involves the formation of a bridged halonium ion intermediate.[11][12] The subsequent nucleophilic attack by the halide ion occurs from the face opposite to the bridge, resulting in the two halogen atoms being added to opposite sides of the original double bond.

-

Product : The reaction of this compound with Br₂ yields a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromo-2,3-dimethylpentane. These are enantiomers.

Caption: Anti-addition mechanism in the halogenation of an alkene.

Hydroboration-Oxidation

This two-step sequence achieves the anti-Markovnikov addition of water across the double bond.[10][13] The first step, hydroboration, involves the concerted syn-addition of a B-H bond from borane (B79455) (BH₃) or its derivatives.[14][15][16] The boron atom adds to the less sterically hindered carbon (C2), and the hydrogen adds to the more substituted carbon (C3). The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of stereochemistry.[13]

-

Product : Hydroboration-oxidation of this compound produces a racemic mixture of (2S,3R)- and (2R,3S)-2,3-dimethyl-3-pentanol. These products are enantiomers.

Caption: Syn-addition in the hydroboration-oxidation reaction sequence.

Epoxidation

Epoxidation involves the addition of a single oxygen atom to the double bond to form an epoxide (oxirane). The reaction is typically carried out with a peroxy acid (e.g., m-CPBA). The mechanism is concerted, with the oxygen atom delivered to both carbons of the double bond simultaneously from the same face.[17][18] This results in a syn-addition , preserving the stereochemistry of the starting alkene.

-

Product : Since this compound is a prochiral alkene, epoxidation from either face results in the formation of a racemic mixture of the two enantiomeric epoxides: (R)- and (S)-2-ethyl-2,3,3-trimethyloxirane.

Caption: Logical relationship in the syn-addition epoxidation of an alkene.

Data Summary

The following table summarizes the stereochemical and regiochemical outcomes for the key reactions of this compound.

| Reaction | Reagents | Regioselectivity | Stereoselectivity | Product(s) |

| Catalytic Hydrogenation | H₂, Pt/Pd/Ni | Not Applicable | Syn-addition | Racemic mixture of (R/S)-2,3-dimethylpentane |

| Halogenation | Br₂ in CCl₄ | Not Applicable | Anti-addition | Racemic mixture of enantiomeric 2,3-dibromo-2,3-dimethylpentanes |

| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | Anti-Markovnikov | Syn-addition | Racemic mixture of enantiomeric 2,3-dimethyl-3-pentanols |

| Epoxidation | m-CPBA | Not Applicable | Syn-addition | Racemic mixture of enantiomeric 2-ethyl-2,3,3-trimethyloxiranes |

| Hydrohalogenation | HBr | Markovnikov | Not stereospecific (mixture of syn and anti) | 3-bromo-2,3-dimethylpentane (single product, achiral C2) |

Experimental Protocols

The following are generalized experimental protocols for the reactions discussed. Researchers should consult specific literature for optimizations and safety precautions.

Protocol 1: Catalytic Hydrogenation of this compound

-

Materials : this compound, Ethanol (B145695) (or other suitable solvent), 10% Palladium on Carbon (Pd/C) catalyst, Hydrogen gas balloon or hydrogenation apparatus.

-

Procedure :

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add the Pd/C catalyst (approx. 5-10% by weight of the alkene) to the solution.

-

Seal the flask, evacuate the air, and replace it with hydrogen gas from a balloon or a pressurized source.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

-

Work-up :

-

Carefully vent the hydrogen gas in a fume hood.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 2,3-dimethylpentane. Further purification can be achieved by distillation if necessary.

-

Protocol 2: Bromination of this compound

-

Materials : this compound, Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (use with extreme caution), Bromine (Br₂).

-

Procedure :

-

Dissolve this compound (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C).

-

Prepare a solution of bromine (1.0 eq) in CH₂Cl₂.

-

Add the bromine solution dropwise to the stirred alkene solution. The characteristic red-brown color of bromine should disappear as it reacts. Continue addition until a faint persistent color remains.

-

Allow the reaction to stir for an additional 15-30 minutes at 0 °C.

-

-

Work-up :

-

Quench any excess bromine by adding a few drops of saturated sodium thiosulfate (B1220275) solution.

-

Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,3-dibromo-2,3-dimethylpentane.

-

Protocol 3: Hydroboration-Oxidation of this compound

-

Materials : this compound, Borane-tetrahydrofuran complex (BH₃•THF, 1M solution in THF), Tetrahydrofuran (THF, anhydrous), 3M Sodium hydroxide (B78521) (NaOH) solution, 30% Hydrogen peroxide (H₂O₂) solution.

-

Procedure :

-

Hydroboration : To a flame-dried flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF. Cool the flask to 0 °C. Add the BH₃•THF solution (approx. 0.4 eq) dropwise while maintaining the temperature. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Oxidation : Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the temperature does not rise excessively.

-

After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Work-up :

-

Add diethyl ether to the reaction mixture and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2,3-dimethyl-3-pentanol. Purification can be performed via column chromatography or distillation.

-

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-Pentene, 2,3-dimethyl- [webbook.nist.gov]

- 4. PubChemLite - this compound (C7H14) [pubchemlite.lcsb.uni.lu]

- 5. 2,3-dimethylpent-2-ene [stenutz.eu]

- 6. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 7. LON-CAPA Sn2 [s10.lite.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Untitled Document [ursula.chem.yale.edu]

- 15. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 16. youtube.com [youtube.com]

- 17. quora.com [quora.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dimethyl-2-pentene via Dehydration of 2,3-Dimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-dimethyl-2-pentene through the acid-catalyzed dehydration of 2,3-dimethyl-2-pentanol (B1616680). This elimination reaction is a fundamental transformation in organic synthesis, often employed for the preparation of substituted alkenes. The protocol covers the experimental procedure, purification, and characterization of the product. Additionally, this note includes tabulated data for the physical properties of the reactant and product, as well as diagrams illustrating the experimental workflow and the underlying E1 reaction mechanism.

Introduction

The acid-catalyzed dehydration of alcohols is a classic and efficient method for the synthesis of alkenes.[1][2][3] This reaction proceeds by an E1 (elimination, unimolecular) mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate.[1][2] Tertiary alcohols, such as 2,3-dimethyl-2-pentanol, undergo dehydration with particular ease due to the stability of the resulting tertiary carbocation.[4] The reaction is typically carried out using a strong acid catalyst, such as sulfuric acid or phosphoric acid, and is often facilitated by heat to drive the equilibrium towards the alkene product.[3][4] this compound is a useful intermediate in various organic syntheses.

Data Presentation

Table 1: Physical Properties of Reactant and Product

| Property | 2,3-Dimethyl-2-pentanol (Reactant) | This compound (Product) |

| Molecular Formula | C₇H₁₆O | C₇H₁₄ |

| Molecular Weight | 116.20 g/mol [5] | 98.19 g/mol |

| Boiling Point | 138-139 °C (estimated)[6] | 94-96 °C |

| Density | 0.828 g/mL[7] | 0.726 g/mL |

| Appearance | Colorless to pale yellow liquid[6] | Colorless liquid |

| Solubility in Water | 15,700 mg/L @ 25 °C (experimental)[6] | Insoluble |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ ~ 0.9 (t, 3H), ~1.6 (s, 6H), ~1.7 (s, 3H), ~2.0 (q, 2H) |

| ¹³C NMR (CDCl₃) | δ ~ 12.0, 20.0, 21.0, 25.0, 30.0, 125.0, 130.0 |

| IR (Infrared) | ~2960 cm⁻¹ (C-H stretch), ~1670 cm⁻¹ (C=C stretch), ~1450 cm⁻¹ (C-H bend) |

Experimental Protocols

Materials and Equipment

-

2,3-dimethyl-2-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask (50 mL)

-

Distillation apparatus (simple or fractional)

-

Heating mantle or sand bath

-

Separatory funnel

-

Erlenmeyer flasks

-

Graduated cylinders

-

Pipettes

-

Boiling chips

-

Ice bath

Safety Precautions

-

Concentrated sulfuric acid and phosphoric acid are highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

This compound is flammable. Keep away from open flames and ignition sources.

-

Perform the reaction and distillation in a well-ventilated fume hood.

Detailed Synthesis Protocol

-

Reaction Setup:

-

To a 50 mL round-bottom flask, add 10.0 g (approximately 12.1 mL) of 2,3-dimethyl-2-pentanol.

-

Carefully and slowly add 2.5 mL of concentrated sulfuric acid (or 5 mL of 85% phosphoric acid) to the alcohol while gently swirling the flask. It is advisable to cool the flask in an ice bath during the addition of the acid to control the exothermic reaction.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

-

Dehydration Reaction and Distillation:

-

Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a clean, pre-weighed receiving flask.

-

Place the receiving flask in an ice bath to minimize the evaporation of the volatile alkene product.

-

Gently heat the reaction mixture using a heating mantle or sand bath.

-

The alkene product, this compound, will begin to distill along with water. Collect the distillate that boils in the range of 90-100 °C.

-

Continue the distillation until no more liquid is collected in the receiving flask.

-

-

Work-up and Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the distillate with 10 mL of a saturated sodium bicarbonate solution to neutralize any residual acid. Carefully vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that evolves.

-

Separate the organic layer (top layer) from the aqueous layer.

-

Wash the organic layer with 10 mL of water.

-

Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

-

Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.

-

Carefully decant or filter the dried liquid into a clean, pre-weighed round-bottom flask.

-

-

Final Distillation and Yield Calculation:

-

Perform a final simple or fractional distillation of the dried product to obtain pure this compound. Collect the fraction boiling at approximately 94-96 °C.

-

Weigh the collected product and calculate the percent yield. Typical yields for the dehydration of tertiary alcohols are in the range of 80-90%.

-

Characterization

-

¹H NMR, ¹³C NMR, and IR Spectroscopy: Characterize the purified product using spectroscopic methods to confirm its identity and purity. The expected spectral data are summarized in Table 2.

Mandatory Visualizations

References

- 1. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 2. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. quora.com [quora.com]

- 5. 2,3-Dimethyl-2-pentanol | C7H16O | CID 21019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-dimethyl-2-pentanol, 4911-70-0 [thegoodscentscompany.com]

- 7. 2,3-dimethyl-2-pentanol [stenutz.eu]

Laboratory Scale Synthesis of 2,3-Dimethyl-2-pentene via Acid-Catalyzed Dehydration

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2,3-dimethyl-2-pentene, a valuable intermediate in organic synthesis. The primary method described is the acid-catalyzed dehydration of 3,3-dimethyl-2-pentanol (B21356). This procedure is known for its reliability and involves a classic example of a carbocation rearrangement.

Overview of Synthesis Routes

Several methods can be employed for the synthesis of this compound. The most common and practical laboratory-scale approach is the dehydration of a suitable alcohol precursor. Alternative methods, though less commonly detailed in readily available literature for this specific compound, include the Wittig reaction and the dehydrogenation of alkanes.

| Synthesis Route | Precursors | Key Reagents | General Conditions |

| Acid-Catalyzed Dehydration | 3,3-Dimethyl-2-pentanol or 2,3-Dimethyl-2-pentanol | Strong acid (e.g., H₂SO₄, H₃PO₄) | Heat |

| Wittig Reaction | A suitable ketone/aldehyde and a phosphonium (B103445) ylide | Strong base (e.g., n-BuLi) | Anhydrous solvent |

| Dehydrogenation | Isopentane | Metal catalyst | High temperature and pressure |

This protocol will focus on the acid-catalyzed dehydration of 3,3-dimethyl-2-pentanol due to its well-documented mechanism and amenability to standard laboratory equipment.

Reaction Mechanism: Dehydration of 3,3-Dimethyl-2-pentanol

The acid-catalyzed dehydration of 3,3-dimethyl-2-pentanol to form this compound is a classic example of an E1 elimination reaction that proceeds through a carbocation intermediate and involves a rearrangement to form the more stable alkene.[1]

The mechanism involves the following steps:

-

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[1]

-

Formation of a secondary carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation.

-

Carbocation rearrangement: A 1,2-methyl shift occurs, where a methyl group from the adjacent quaternary carbon migrates to the positively charged carbon. This rearrangement results in a more stable tertiary carbocation.

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of the double bond in this compound, the major product according to Zaitsev's rule.[1]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3,3-dimethyl-2-pentanol using phosphoric acid as the catalyst.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,3-Dimethyl-2-pentanol | 116.20 | 6.0 mL (approx. 5.0 g) | ~0.043 |

| 85% Phosphoric Acid (H₃PO₄) | 98.00 | 6.0 mL | - |

| 5% Sodium Bicarbonate Solution | - | 20 mL | - |

| Anhydrous Sodium Sulfate (B86663) | 142.04 | 2-3 g | - |

3.2. Equipment

-

25 mL round-bottom flask

-

Magnetic stir bar or boiling chips

-

Simple distillation apparatus (heating mantle, distillation head, condenser, receiving flask)

-

Graduated cylinder

-

Separatory funnel

-

Erlenmeyer flask

-

Hot plate with magnetic stirring capabilities

3.3. Procedure

-

Reaction Setup: In a 25 mL round-bottom flask, combine 6.0 mL of 3,3-dimethyl-2-pentanol and 6.0 mL of 85% phosphoric acid. Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.

-

Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a graduated cylinder or a pre-weighed flask as the receiver, cooled in an ice bath.

-

Heating: Gently heat the reaction mixture using a heating mantle while stirring. The product, this compound, will co-distill with water.

-

Collection: Collect the distillate, which will appear cloudy due to the presence of two immiscible layers (the alkene and water). It is crucial to maintain the distillation temperature below 75 °C to minimize the co-distillation of the unreacted alcohol.

-